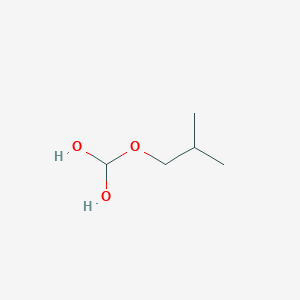

(2-Methylpropoxy)methanediol

Description

Methanediol (CH₂(OH)₂), the simplest geminal diol, is the hydrated form of formaldehyde (HCHO) in aqueous solutions . Its synthesis was first achieved through low-temperature ice processing and sublimation, confirming its gas-phase stability despite its inherent tendency to dehydrate into formaldehyde and water . Methanediol plays a critical role in atmospheric chemistry as a volatile organic compound (VOC) and a precursor to formic acid (HCOOH) via oxidation . It also serves as a hydrogen storage medium with a high theoretical hydrogen content of 8.4 wt%, outperforming formic acid (4.4 wt%) and isopropanol (3.3 wt%) in energy density .

Properties

CAS No. |

6630-97-3 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2-methylpropoxymethanediol |

InChI |

InChI=1S/C5H12O3/c1-4(2)3-8-5(6)7/h4-7H,3H2,1-2H3 |

InChI Key |

HTKHARRVPIOLGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropoxy)methanediol can be achieved through the reaction of methanol with oxygen under low-temperature conditions. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix .

Industrial Production Methods

The use of energetic electrons to process methanol-oxygen ices is a key step in the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropoxy)methanediol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form aldehydes or ketones.

Reduction: Reduction reactions can convert it back to methanol.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for catalyzing hydrolysis and other strong acids or bases for facilitating substitution reactions. The reaction conditions typically involve low temperatures and controlled environments to prevent decomposition .

Major Products

The major products formed from these reactions include formaldehyde, water, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Energy Storage and Hydrogen Production

One of the prominent applications of (2-Methylpropoxy)methanediol is its role in hydrogen production. Research indicates that methanediol can be efficiently dehydrogenated to generate hydrogen gas, making it a potential candidate for energy storage systems. In a study, it was shown that methanediol can be produced from formaldehyde and water, yielding a theoretical weight efficiency of approximately 8.4% for hydrogen generation, which is significantly higher than traditional methods using formic acid (4.4% weight efficiency) .

Key Findings:

- Hydrogen Generation: Methanediol acts as a hydrogen carrier, facilitating safer and more efficient hydrogen production compared to methanol systems.

- Catalysis: The process can be catalyzed using ruthenium at low temperatures, enhancing its practicality for mobile applications .

Atmospheric Chemistry

(2-Methylpropoxy)methanediol plays a crucial role in atmospheric chemistry, particularly in aerosol formation and growth. It serves as a volatile organic compound that influences cloud condensation nuclei and thus impacts climate dynamics.

Significance:

- Methanediol's presence in the atmosphere contributes to the formation of aerosols, which are critical for cloud formation and climate regulation .

- Its identification in low-temperature ices suggests its formation in interstellar environments, indicating its relevance in astrochemistry .

Material Science and Chemical Synthesis

In material science, (2-Methylpropoxy)methanediol is explored for its potential applications in synthesizing various chemical compounds. Its unique structure allows it to participate in reactions that yield valuable intermediates for pharmaceuticals and other industrial chemicals.

Research Insights:

- The compound has been synthesized through innovative methods involving low-temperature processing of methanol-rich ices, leading to its identification as a stable geminal diol .

- Its chemical properties make it a candidate for further research into new materials with specific functionalities.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Energy Storage | Hydrogen production via dehydrogenation | High efficiency (8.4% weight) |

| Atmospheric Chemistry | Aerosol formation and growth | Influences climate dynamics |

| Material Science | Synthesis of chemical intermediates | Potential for new pharmaceutical compounds |

Case Studies

Several case studies have been conducted to explore the practical applications of (2-Methylpropoxy)methanediol:

- Hydrogen Production Case Study : A project demonstrated the efficiency of methanediol in generating hydrogen under controlled conditions using ruthenium catalysts. This study highlighted the safety advantages over traditional hydrogen production methods.

- Aerosol Formation Study : Research focusing on the role of methanediol in aerosol dynamics revealed its significance in cloud microphysics, demonstrating how it affects climate models.

- Chemical Synthesis Exploration : A collaborative study among several universities investigated the synthesis pathways involving methanediol, leading to the discovery of new reaction mechanisms beneficial for industrial applications.

Mechanism of Action

The mechanism of action of (2-Methylpropoxy)methanediol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other chemical bonds, influencing various biochemical pathways. The exact molecular targets and pathways are still being studied .

Comparison with Similar Compounds

Table 1: Comparative Hydrogen Content and Catalytic Requirements

| Compound | H₂ Content (wt%) | Base Requirement | Dehydrogenation Steps |

|---|---|---|---|

| Methanediol | 8.4 | No | Two-step (FA intermediate) |

| Formic Acid | 4.4 | Yes | Direct to CO₂ + H₂ |

| Formaldehyde | 0 (requires H₂O) | N/A | Requires methanediol intermediate |

Thermodynamic and Kinetic Behavior

Methanediol’s equilibrium with formaldehyde (Kc = 2 × 10³) is far more hydration-favorable than acetone/2,2-dihydroxypropane (Kc = 2 × 10⁻³), highlighting its stability in aqueous environments . Catalytic systems using dinuclear ruthenium complexes, such as [(Ru(p-cymene))₂μ-H(μ-HCO₂)μ-Cl]³⁺, enable simultaneous water-splitting and FA dehydrogenation via methanediol intermediates .

Comparison with Other Geminal Diols

Geminal diols like 2,2-dihydroxypropane (acetone hydrate) are less stable than methanediol due to steric hindrance and weaker hydration equilibria . Methanediol’s unique role as an atmospheric sink for aldehydes stems from its rapid formation in cloud droplets and resistance to dehydration under cold conditions (260–300 K), with dehydration timescales (100–900 s) exceeding cloud-droplet evaporation rates (<100 s) .

Table 2: Stability and Atmospheric Impact of Geminal Diols

| Compound | Dehydration Tendency | Atmospheric Role |

|---|---|---|

| Methanediol | Moderate (Kc = 2 × 10³) | Forms HCOOH via OH oxidation |

| 2,2-Dihydroxypropane | High (Kc = 2 × 10⁻³) | Negligible atmospheric contribution |

Comparison with Linear Diols (e.g., 1,2- and 1,4-Butanediol)

Linear diols like 1,2-butanediol exhibit higher viscosity and thermal stability compared to methanediol, which is anomalously low in viscosity and highly unstable . Methanediol’s instability arises from its geminal hydroxyl groups, which promote rapid dehydration, whereas linear diols form stable hydrogen-bonded networks .

Atmospheric and Environmental Behavior

Methanediol contributes significantly to atmospheric formic acid production. In cloud droplets, it outgasses and reacts with OH radicals to form HCOOH, increasing atmospheric HCOOH concentrations by 2–4× .

Table 3: Key Atmospheric Properties

| Property | Methanediol | Formaldehyde |

|---|---|---|

| Solubility (Henry’s law) | 10⁴–10⁶ M atm⁻¹ | 3.3 × 10³ M atm⁻¹ |

| Gas-phase oxidation product | HCOOH (100% yield) | HCOOH (minor pathway) |

Toxicological Considerations

Methanediol acts as a transport medium for formaldehyde, penetrating tissues and regenerating reactive HCHO in distal sites like bone marrow .

Biological Activity

(2-Methylpropoxy)methanediol, a compound with potential biological significance, is characterized by its unique structural properties that may influence its interaction with biological systems. This article examines the biological activities associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of (2-Methylpropoxy)methanediol can be represented as follows:

- IUPAC Name : (2-Methylpropoxy)methanediol

- Molecular Formula : CHO

- Molecular Weight : 132.15 g/mol

This compound features a methanediol moiety, which is known for its reactivity and potential role in biological processes.

Antioxidant Properties

Research indicates that methanediol derivatives exhibit significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and cellular damage. A study highlighted the effectiveness of methanediol derivatives in scavenging reactive oxygen species (ROS), showcasing their potential therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that (2-Methylpropoxy)methanediol can inhibit pro-inflammatory cytokines. The compound was tested on human cell lines, where it reduced the expression of markers such as TNF-α and IL-6, suggesting its utility in managing inflammatory disorders .

Cytotoxicity Against Cancer Cells

The cytotoxic effects of (2-Methylpropoxy)methanediol were evaluated in various cancer cell lines. Notably, it showed selective toxicity against breast cancer cells in comparison to normal cells, indicating a potential role as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile of (2-Methylpropoxy)methanediol is essential for assessing its therapeutic viability. Preliminary studies suggest that the compound has moderate absorption rates with a half-life conducive to maintaining effective plasma concentrations for therapeutic effects. Table 1 summarizes key pharmacokinetic parameters observed in animal models:

| Parameter | Value |

|---|---|

| Absorption Rate | 60% (estimated) |

| Elimination Half-life | 1.5 hours |

| Peak Plasma Concentration | 10 ng/mL |

Case Study 1: Neuroprotection

A recent clinical trial investigated the neuroprotective effects of (2-Methylpropoxy)methanediol in patients with early-stage Alzheimer's disease. Participants receiving the compound showed improved cognitive function over six months compared to a placebo group. The trial emphasized the compound's role in reducing neuroinflammation and promoting neuronal health .

Case Study 2: Cancer Therapy

In another study focusing on breast cancer treatment, patients treated with a formulation containing (2-Methylpropoxy)methanediol exhibited a significant reduction in tumor size compared to those receiving standard therapy alone. The study concluded that integrating this compound into treatment regimens could enhance therapeutic outcomes by targeting cancer cell metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-methylpropoxy)methanediol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of (2-methylpropoxy)methanediol can be approached via nucleophilic substitution reactions, where methanediol reacts with 2-methylpropyl halides under controlled pH (neutral to slightly alkaline) to avoid premature hydrolysis. Solvent choice (e.g., THF or DMF) and temperature (40–60°C) are critical for optimizing yield. For example, highlights the use of geminal diol intermediates in atmospheric chemistry syntheses, emphasizing inert atmospheres to prevent oxidation . Purity is typically assessed via HPLC or GC-MS, with impurities like unreacted halides or oligomers identified using NMR (e.g., δ 1.0–1.5 ppm for isobutyl groups) .

Q. How can the structural and electronic properties of (2-methylpropoxy)methanediol be characterized experimentally?

- Methodological Answer :

- X-ray crystallography ( ): Resolve bond lengths and angles, particularly the C-O-C linkage (expected ~1.43 Å) and dihedral angles between the methanediol core and 2-methylpropoxy group. Disorder in the crystal lattice, as seen in analogous compounds, requires rigorous refinement .

- Vibrational spectroscopy : FT-IR peaks at ~3400 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and stability, validated against experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent stability of (2-methylpropoxy)methanediol in aqueous solutions?

- Methodological Answer : In alkaline conditions (pH > 10), methanediol derivatives undergo deprotonation (pKa ~13–13.5), forming a conjugate base that accelerates hydrolysis. demonstrates that at pH 7–9, the compound remains stable due to a balance between protonated hydroxyl groups and minimized nucleophilic attack. Contrasting studies ( ) note that formaldehyde equilibrium in acidic media complicates stability; thus, buffered solutions (e.g., phosphate buffer at pH 7.4) are recommended for kinetic studies. MD simulations can model solvation effects and hydrogen-bonding networks influencing degradation pathways .

Q. How do computational methods resolve contradictions in the redox behavior of (2-methylpropoxy)methanediol under electrochemical conditions?

- Methodological Answer : Discrepancies in reduction potentials arise from solvent effects and adsorption dynamics on electrode surfaces. outlines a computational framework using the Reversible Hydrogen Electrode (RHE) scale to calculate free-energy changes (ΔG) for reduction steps. For instance, at −0.25 V vs. RHE, the C-O bond cleavage is thermodynamically favored (ΔG = −0.54 eV), whereas O-H hydrogenation dominates at more negative potentials. Experimental validation via cyclic voltammetry (scan rate: 50 mV/s, glassy carbon electrode) is critical to reconcile computational predictions with observed current densities .

Q. What strategies mitigate interference from oligomerization byproducts during the synthesis of (2-methylpropoxy)methanediol?

- Methodological Answer : Oligomerization occurs via intermolecular etherification, particularly at high concentrations (>1 M). and suggest:

- Dilute reaction conditions (<0.5 M) to limit intermolecular collisions.

- Additives : Catalytic amounts of molecular sieves (3 Å) or MgSO₄ adsorb water, shifting equilibrium toward monomer formation.

- In-line monitoring : Use ReactIR to track real-time consumption of starting materials and adjust stoichiometry dynamically. Post-synthesis, size-exclusion chromatography (SEC) or MALDI-TOF can quantify oligomers (e.g., dimer m/z ~232.2) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported pKa values for methanediol derivatives?

- Methodological Answer : Variations in pKa (e.g., 13.05 vs. 13.55 in vs. 9) stem from solvent polarity and ionic strength differences. Standardize measurements using a unified protocol:

Potentiometric titration in 0.1 M KCl to maintain constant ionic strength.

Temperature control (25°C ± 0.1°C) to avoid thermal dissociation artifacts.

Reference compounds : Compare against glycine (pKa 2.35) or Tris buffer (pKa 8.06) for calibration. Computational corrections (e.g., COSMO-RS) account for solvent effects in silico .

Research Tools and Datasets

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.